Setipiprant (chemical name: 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid) is a potent, selective, and orally bioavailable antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). [] CRTH2, also known as DP2, is a G-protein-coupled receptor that binds to prostaglandin D2 (PGD2), a key mediator in inflammatory disorders. [, , ] By antagonizing CRTH2, setipiprant inhibits the biological effects of PGD2, thereby offering a potential therapeutic approach for inflammatory diseases such as asthma and allergic rhinitis. [, , ]
Setipiprant's synthesis begins with a lead optimization program based on the CRTH2 antagonist 2-(2-benzoyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid. [] The optimization process focused on improving potency and oral bioavailability through structural modifications, primarily targeting the amide part of the molecule. [] The synthesis involves various chemical reactions and purifications to obtain the final compound with desired characteristics.
Setipiprant undergoes metabolic oxidation, primarily on its naphthyl group. [] This process leads to the formation of various metabolites, with the two major ones being M7 (2-(2-((trans)-3,4-dihydroxy-3,4-dihydronaphthalene-1-carbonyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid) and M9 (2-(2-((trans)-5,6-dihydroxy-5,6-dihydronaphthalene-1-carbonyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid). [] The metabolites are formed through a stereoselective process, resulting in enantiomeric mixtures. [] Additionally, research suggests the involvement of CYP2C9 enzyme in the formation of a dealkylated metabolite (M1). []
Setipiprant exerts its action by selectively binding to CRTH2, preventing PGD2 from binding and activating the receptor. [, , ] This antagonism inhibits the downstream signaling cascade initiated by PGD2, ultimately reducing the recruitment and activation of inflammatory cells like eosinophils and basophils. [, , ] In the context of allergic inflammation, this blockade can potentially alleviate symptoms by reducing airway hyperresponsiveness and inflammatory mediator release. []
Setipiprant exhibits favorable pharmacokinetic properties, including rapid absorption, a biphasic elimination pattern with an elimination half-life of 10-18 hours, and achievement of steady-state concentrations within 2-3 days. [] Its physicochemical properties, such as lipophilicity and solubility, contribute to its oral bioavailability and distribution within the body. [] Additionally, the presence of food can influence its pharmacokinetic profile, leading to lower exposure. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6